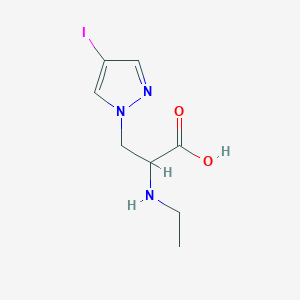
2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an ethylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes the iodination of a pyrazole derivative followed by the introduction of the ethylamino group and the propanoic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The iodo group in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.
科学的研究の応用
2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethylamino group and the iodo-substituted pyrazole ring may play crucial roles in binding to target molecules, influencing biological activity, and modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(Amino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
- 2-(Methylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid
- 2-(Ethylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the ethylamino group and the iodo-substituted pyrazole ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H12IN3O2 |
|---|---|
分子量 |
309.10 g/mol |
IUPAC名 |
2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H12IN3O2/c1-2-10-7(8(13)14)5-12-4-6(9)3-11-12/h3-4,7,10H,2,5H2,1H3,(H,13,14) |
InChIキー |
BQLNPQJHGYBLMG-UHFFFAOYSA-N |
正規SMILES |
CCNC(CN1C=C(C=N1)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


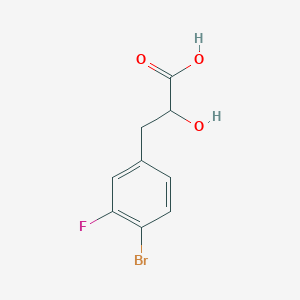
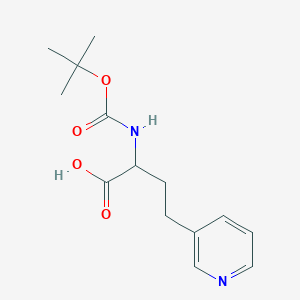
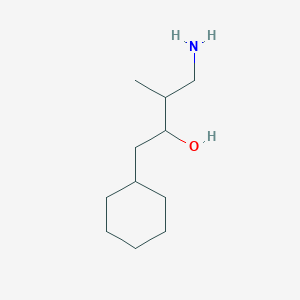

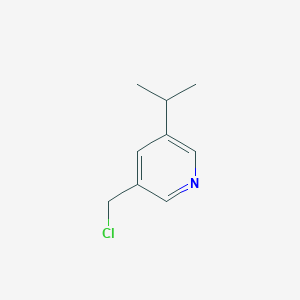
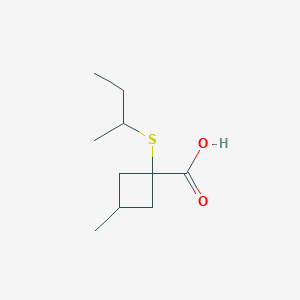

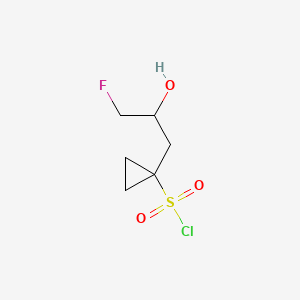
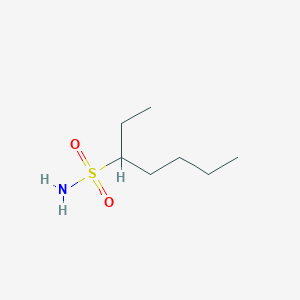
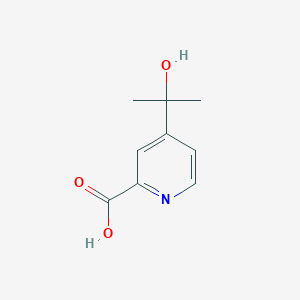
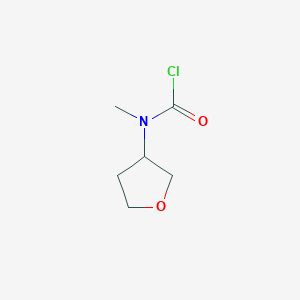
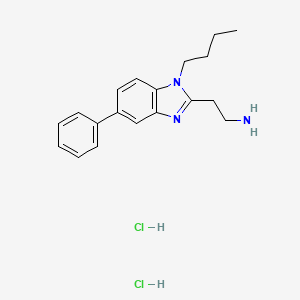

![(1S,5R)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylicacid](/img/structure/B13630690.png)
